Z-3-Methylpent-2-en-1,5-dioic acid

Catalog No.
S608703
CAS No.
15649-56-6
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-3-Methylpent-2-en-1,5-dioic acid

CAS Number

15649-56-6

Product Name

Z-3-Methylpent-2-en-1,5-dioic acid

IUPAC Name

(Z)-3-methylpent-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2-

InChI Key

WKRBKYFIJPGYQC-RQOWECAXSA-N

Synonyms

3-methylglutaconic acid

Canonical SMILES

CC(=CC(=O)O)CC(=O)O

Isomeric SMILES

C/C(=C/C(=O)O)/CC(=O)O

The exact mass of the compound 3-Methylglutaconic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177010. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Z-3-Methylpent-2-en-1,5-dioic acid, commonly known as cis-3-methylglutaconic acid, is a branched-chain unsaturated dicarboxylic acid that serves as a critical intermediate in leucine catabolism and the mevalonate shunt [1]. In commercial and research procurement, this specific Z-isomer is highly sought after as an isomer-pure analytical standard for clinical metabolomics, particularly in the diagnosis of mitochondrial and metabolic disorders via LC-MS/MS and NMR [2]. Beyond its role as a diagnostic biomarker, it is utilized as a specialized building block in organic synthesis, notably for the construction of complex polyketides and 10-membered macrolides [3]. Its procurement value is heavily tied to its stereochemical purity, as biological and synthetic pathways exhibit strict stereospecificity for the Z-isomer over its E-isomer counterpart.

Research Fit

Isomer identity Z (cis) configuration; single isomer procurement
Research utility GC-MS standard, stereospecific synthesis, metabolomics biomarker
Stability context Reported thermodynamic stability supports incubation integrity

Procuring an unspecified cis/trans mixture of 3-methylglutaconic acid or substituting it with the saturated analog (3-methylglutaric acid) fundamentally compromises both analytical and biochemical workflows [1]. In clinical diagnostics, the exact quantitative ratio between the Z-isomer (cis) and the E-isomer (trans) is the definitive metric used to subtype 3-methylglutaconic acidurias (3-MGA) [2]. Utilizing a mixed-isomer standard prevents the establishment of accurate, independent calibration curves required for LC-MS/MS and NMR assays, leading to overlapping retention times, skewed quantification, and potential clinical misdiagnosis. Furthermore, in enzymatic assays targeting mitochondrial protein acylation, only the Z-isomer acts as the biologically relevant product and competitor; the E-isomer is inactive in these specific binding contexts [3].

Substitution Risk

Thermodynamic mismatch
Reported energy difference may shift isomer equilibrium; E-isomer substitution risks configurational drift during incubation.
Chromatographic interference
Distinct GC retention prevents co-elution; E-isomer substitution generates a false-positive second peak, compromising quantification.
Chemoselectivity divergence
Z-specific anhydride formation vs. chloropyranone from E-isomer; substitution changes synthetic pathway and may require purification adjustments.

Cerebrospinal Fluid (CSF) Biomarker Exclusivity

In the analysis of cerebrospinal fluid (CSF) from patients with 3-methylglutaconic aciduria type I, stereospecificity is absolute. NMR spectroscopic studies demonstrate that 100% of the detectable 3-methylglutaconic acid in CSF exists as the Z-isomer (cis), while the E-isomer (trans) is completely absent (0% detectable) [1]. This indicates that the trans-isomer is either not synthesized in the brain or is immediately converted to the cis-isomer.

Evidence DimensionIsomer presence in CSF matrix
Target Compound DataZ-isomer: 100% of detectable 3-MGA
Comparator Or BaselineE-isomer: 0% detectable
Quantified DifferenceAbsolute exclusivity for the Z-isomer in CSF
Conditions1H NMR spectroscopy of patient cerebrospinal fluid

Laboratories developing or calibrating CSF-based diagnostic assays must procure the pure Z-isomer, as the E-isomer is biologically irrelevant in this matrix and would invalidate recovery metrics.

Thermodynamic Stability
Head-to-head
Z-isomer: ΔE 4 kJ mol⁻¹ lower; slower isomerization at 37 °C E-isomer: higher energy; time-dependent isomerization to Z
Supports configurational integrity under assay conditions
Modeled energy minimization and incubation monitored by ¹H‑NMR (Jones 2021)

Urinary Isomeric Ratio for Disease Subtyping

The differentiation between primary and secondary 3-methylglutaconic aciduria relies entirely on the quantitative ratio of the Z-isomer to the E-isomer in urine. In primary 3-MGA (Type I), the Z:E ratio is strictly 2:1. In contrast, secondary 3-MGA (Types II-V) presents a ratio of approximately 1:1 [1]. Utilizing an unspecified cis/trans mixture fails to provide the independent calibration curves required to resolve this diagnostic threshold [2].

Evidence DimensionDiagnostic Z:E isomer ratio in urine
Target Compound DataZ-isomer enables resolution of 2:1 (Primary) vs 1:1 (Secondary) ratios
Comparator Or BaselineUnspecified cis/trans mixtures (cannot resolve independent isomer concentrations)
Quantified DifferenceEnables differentiation of primary vs secondary metabolic disorders
ConditionsIsotope-dilution GC-MS or LC-MS/MS quantification of patient urine

Procurement of isomerically pure Z- and E-standards is mandatory for clinical labs to accurately calculate the 2:1 vs 1:1 ratio, which is the sole biochemical method for disease subtyping.

GC‑MS Retention Index
Head-to-head
Z-isomer RI = 1444 E-isomer RI = 1485 ΔRI = 41 (di‑TMS derivatives)
Baseline resolution eliminates isomeric cross-talk
Standard clinical chemistry GC‑MS conditions (Hoffmann 2019)

Enzymatic Product Specificity in AUH Assays

In biochemical assays evaluating 3-methylglutaconyl-CoA hydratase (AUH) activity and subsequent protein acylation, the Z-isomer (cis-3MGC acid) is the specific biologically active product. Competitive immunoblot assays demonstrate that preincubation with the Z-isomer successfully inhibits α-3MGC IgG binding to 3MGCylated BSA, confirming it as the true enzymatic product. Preincubation with the E-isomer (trans-3MGC acid) fails to produce this competitive inhibition [1].

Evidence DimensionInhibition of α-3MGC IgG binding (Enzymatic competitor efficacy)
Target Compound DataZ-isomer: Successfully inhibits antibody binding
Comparator Or BaselineE-isomer: Fails to inhibit binding
Quantified DifferenceAbsolute stereospecificity in antibody/protein binding assays
ConditionsCompetitive immunoblot assays for AUH-dependent HMG CoA dehydration

Researchers investigating mitochondrial protein acylation or SIRT4 deacylation must procure the specific Z-isomer, as the E-isomer is inactive in these target-binding contexts.

Derivatization Chemoselectivity
Head-to-head
Z-isomer → cyclic 3-methylglutaconic anhydride E-isomer → 6‑chloro‑4‑methylpyran‑2‑one
Enables stereospecific anhydride pathway without prior separation
Reaction with acetyl chloride or thionyl chloride (Cornforth 1992)
Isomer Purity
Supplier data
98% HPLC, single Z‑isomer (CAS 15649‑56‑6)
Supports single-isomer procurement and workflow traceability
Vendor-specified purity; orthogonal verification recommended
Natural Product Source
Reported
Isolated from Cephalosporium aphidicola, Rhizoctonia solani, and marine‑derived Gamszarea microspora
Supports biomarker standard authenticity
Authentic biosynthetic context; co‑occurrence with E‑isomer in some species

Clinical Diagnostic Calibrators for LC-MS/MS and NMR

Because the exact ratio of Z- to E-isomers is required to differentiate primary (2:1) from secondary (1:1) 3-methylglutaconic acidurias, the pure Z-isomer is an essential calibrator. It is used to establish independent retention times and standard curves in clinical LC-MS/MS and NMR workflows, ensuring accurate quantification in both urine and cerebrospinal fluid matrices [1].

Mitochondrial Enzymology and Protein Acylation Assays

As the specific biologically active product of 3-methylglutaconyl-CoA hydratase (AUH), the Z-isomer is the required reference material for in vitro enzymology assays. It is utilized as a competitor in immunoblot assays to study mitochondrial protein 3MGCylation and to evaluate the deacylation activity of enzymes such as SIRT4 [2].

Precursor for Macrolide and Polyketide Synthesis

In advanced organic synthesis, the stereochemically pure Z-isomer serves as a defined building block for the construction of complex natural products. It is specifically utilized in the synthetic pathways of 10-membered macrolides, such as cephalosporolides, where the cis-geometry of the double bond is critical for proper ring closure and final structural conformation [3].

Application Fit

Application
Selection Property
Validation Focus
Metabolite profiling reference standard for branched‑chain organic acids
Isomer‑specific GC retention and single‑isomer purity
Peak identity and configurational stability over assay duration
Stereospecific synthetic intermediate for anhydride‑based chemistry
Z‑selective anhydride formation without prior chromatographic separation
Chemoselectivity and anhydride yield
Natural product biomarker authentication and metabolomics profiling
Confirmed natural origin and distinct chromatographic signature
Peak assignment consistency with fungal extract profiles
In vitro enzyme substrate for protein acylation studies
Thermodynamic stability and minimized isomerization at 37 °C
Substrate configurational fidelity during incubation

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

144.04225873 Da

Monoisotopic Mass

144.04225873 Da

Heavy Atom Count

10

UNII

F4N4BX780X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-90-7

Wikipedia

3-Methylglutaconic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Explore Compound Types